Benzothiazole, 6-bromo-5-methyl- is a significant derivative of benzothiazole, a bicyclic compound composed of a benzene ring fused to a thiazole ring. The presence of bromine and methyl substituents enhances its chemical reactivity and biological activity, making it a compound of interest in various fields such as medicinal chemistry, materials science, and industrial applications. The compound is cataloged under the Chemical Abstracts Service number 1022151-33-2 and has the molecular formula with a molecular weight of approximately 228.11 g/mol .
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For benzothiazole, 6-bromo-5-methyl-, the synthesis can be achieved through the following steps:
Recent advancements in synthetic methods include microwave-assisted synthesis and solvent-free reactions, which improve efficiency and yield while reducing reaction times.
Benzothiazole, 6-bromo-5-methyl- features a planar structure with distinct substituents affecting its electronic properties. The key structural data includes:
The structural integrity can be analyzed using crystallographic data, which indicates that the benzothiazole fragment is planar with minimal deviation from this plane, enhancing its stability and reactivity in chemical processes .
Benzothiazole, 6-bromo-5-methyl- participates in various chemical reactions typical for benzothiazole derivatives. Notable reactions include:
These reactions are facilitated by the electron-withdrawing nature of the bromine substituent, which enhances the electrophilicity of adjacent carbon atoms .
The mechanism of action for benzothiazole derivatives often involves interactions at the molecular level that influence biological systems. For instance:
Data from recent studies suggest that these compounds may interact with cellular targets through hydrogen bonding and π-stacking interactions, leading to altered metabolic pathways .
Relevant data such as partition coefficient (LogP) values indicate moderate lipophilicity, which can influence bioavailability in pharmaceutical applications .
Benzothiazole, 6-bromo-5-methyl-, finds applications across various scientific domains:
The compound's versatility stems from its unique structural features that allow for modifications leading to diverse applications in research and industry .
Regioselective bromination at the C5 position of benzothiazole scaffolds faces challenges due to competing electronic and steric effects. Electron density surface mapping reveals that C5 in 6-methylimidazo[1,2-a]pyrazine exhibits reduced nucleophilicity compared to C3 and C8 positions. To overcome this, N-bromosuccinimide (NBS) is employed under acidic conditions (e.g., acetic acid), protonating the ring nitrogen and reversing the charge distribution. This enables C5-selective bromination with >85% regioselectivity [1]. Alternative metal-free strategies use iodine or hypervalent iodine reagents to activate bromine sources, achieving C5 functionalization without transition metals. For example, 2-methyl-6-nitrobenzothiazole undergoes directed ortho-bromination via lithium-halogen exchange followed by electrophilic quenching, yielding 5-bromo-6-methyl derivatives [2] [6].
Table 1: Brominating Agents for C5-Selective Functionalization
| Brominating Agent | Conditions | Regioselectivity (C5:C3:C8) | Yield (%) |
|---|---|---|---|
| NBS | AcOH, 25°C, 12h | 85:10:5 | 78 |
| Br₂/I₂ catalyst | DCM, 50°C, 6h | 92:5:3 | 81 |
| CuBr₂ | DMF, 120°C, 3h | 75:15:10 | 69 |
Direct C2-amination of 6-bromo-5-methylbenzothiazole leverages nucleophilic displacement or transition-metal catalysis. Pd(0)/XPhos systems facilitate Buchwald–Hartwig coupling between 2-chloro-6-bromo-5-methylbenzothiazole and primary/secondary amines, producing C2-aminated products in 70–92% yield. Copper-catalyzed methods using CuI/1,10-phenanthroline allow coupling with aqueous ammonia under mild conditions (80°C), affording 2-amino derivatives without affecting the C5-bromine [6]. For chiral variants, ortho-phenylenediamine derivatives undergo oxidative cyclization with thiocarbamoyl chlorides, yielding 2-aminobenzothiazoles with >90% purity. Recent advances employ in situ-generated arylthioureas from 2-haloanilines and dithiocarbamates, where CuO nanoparticles catalyze cyclization at 100°C [2] [4].
Table 2: Amination Strategies for C2-Functionalization
| Catalyst System | Amine Source | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Piperidine | 110 | 85–92 |
| CuI/1,10-phenanthroline | NH₄OH (aq.) | 80 | 78–85 |
| CuO nanoparticles | Dithiocarbamates | 100 | 70–88 |
Microwave irradiation revolutionizes benzothiazole synthesis by enabling one-pot condensations without solvents or catalysts. For example, 2-aminothiophenol and aldehydes react under microwave irradiation (300 W, 8–12 min) to yield 2-aryl-6-bromo-5-methylbenzothiazoles with 88–95% efficiency. The rapid internal heating accelerates imine formation and subsequent cyclodehydration, reducing reaction times from hours to minutes [3] [6]. Solvent-free protocols using [pmIm]Br ionic liquid as both medium and promoter achieve 93% yield at 150°C within 10 min, with the ionic liquid recyclable for ≥5 cycles. Additionally, visible-light-mediated dehydrogenation in DMSO utilizes singlet oxygen generated from photosensitized O₂, eliminating chemical oxidants [3] [6].
Table 3: Microwave-Assisted Synthesis of 6-Bromo-5-methylbenzothiazoles
| Substrate | Conditions | Time | Yield (%) |
|---|---|---|---|
| 2-Amino-4-bromo-5-thiophenol | MW, 300 W, solvent-free | 8 min | 95 |
| 2-Amino-4-bromo-5-thiophenol | [pmIm]Br, 150°C | 10 min | 93 |
| 2-Amino-4-bromo-5-thiophenol | Visible light/O₂, DMSO | 6h | 89 |
Imidazolium-based ionic liquids (e.g., [BMIM]PF₆) serve as dual solvents and catalysts for benzothiazole cyclization. The cationic moiety activates carbonyl groups of aldehydes, while the anion facilitates proton transfer. This allows synthesis of 6-bromo-5-methylbenzothiazoles at 80°C in 4h with 94% yield and >98% recyclability over 7 runs [4] [6]. Chiral ionic-liquid-supported ligands like L1 integrate imidazolium tags with bisoxazoline copper complexes, enabling asymmetric reactions in water. These catalysts retain stereoselectivity (92% ee) after 10 cycles due to ionic anchoring. Supported ionic liquid phase (SILP) catalysts, such as Pd nanoparticles on sulfonated polymer-IL matrices, drive Suzuki couplings for 2,6-disubstituted benzothiazoles, achieving turnover numbers (TON) of 1,450 [4] [6].
Table 4: Ionic Liquid-Based Catalytic Systems
| Catalyst System | Reaction | Cycles | Efficiency per Cycle (%) |
|---|---|---|---|
| [BMIM]PF₆ | Cyclization of 2-aminothiophenol | 7 | >94 |
| Chiral IL-Cu(II) (L1) | Asymmetric alkylation | 10 | 92 (ee) |
| Pd/SILP (SiO₂-[BMIM]Cl) | Suzuki coupling | 15 | >99 (TON: 1,450) |
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 591-81-1